molecular formula C19H20N8O5 B017811 Aminopterin CAS No. 54-62-6

Aminopterin

Cat. No. B017811
CAS RN: 54-62-6
M. Wt: 440.4 g/mol
InChI Key: TVZGACDUOSZQKY-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of Aminopterin and similar compounds involves complex chemical processes. For example, the ring-opening polymerization of alpha-amino acid N-carboxyanhydrides (NCAs), first synthesized by Leuchs in 1906, has become a cornerstone method for producing a wide variety of polypeptides. This method's significance lies in its ability to generate polypeptides that form helix and sheet motifs, contributing to self-assembling supramolecular structures with potential biomedical applications (Hadjichristidis, Iatrou, Pitsikalis, & Sakellariou, 2009). Additionally, the development of new thioester equivalents for protein chemical synthesis enhances the efficiency of preparing intermediates necessary for Aminopterin's synthesis, showcasing the evolution of synthetic methodologies (Zheng, Tang, Huang, & Liu, 2013).

Molecular Structure Analysis

The molecular structure of Aminopterin is crucial for its biological activity. Advanced computational methods, including density functional theory (DFT), have been applied to optimize the molecule's structure and analyze its vibrational frequencies. Molecular electrostatic potential (MEP) and frontier molecular orbitals analyses provide insights into the chemical reactivity of Aminopterin, highlighting its potential as an anticancer and antiviral agent (Çelik, Yilmaz, Akyuz, & Ozel, 2023).

Chemical Reactions and Properties

Aminopterin's chemical properties, including its interactions with DNA and enzymes, play a significant role in its biological activity. Molecular docking studies have revealed the strong interaction of Aminopterin with DNA and various enzymes, indicating its potential as an anticancer and anti-COVID-19 agent. These interactions are crucial for understanding the mechanisms behind Aminopterin's biological effects and for developing new therapeutic strategies (Çelik et al., 2023).

Physical Properties Analysis

The physical properties of Aminopterin, including solubility, stability, and crystallinity, are essential for its formulation and delivery in biomedical applications. Research in this area focuses on optimizing these properties to enhance the compound's effectiveness and usability in various therapeutic contexts.

Chemical Properties Analysis

Understanding Aminopterin's chemical properties, such as reactivity, bonding characteristics, and interaction with biological molecules, is vital for leveraging its full potential in medicinal chemistry. Studies on unusual amino acids and their derivatives in medicinal chemistry emphasize the importance of such compounds, including Aminopterin, in drug development and biochemical research (Blaskovich, 2016).

Scientific Research Applications

1. Hybridoma Technology

  • Application Summary : Aminopterin is used in the production of monoclonal antibodies through hybridoma technology. This process involves the fusion of antibody-producing B lymphocytes, isolated from mice immunized with a specific antigen, with immortal myeloma cell lines to form hybrid cells, known as hybridoma cell lines. These cells are cultured in a lab to produce monoclonal antibodies against a specific antigen .
  • Methods of Application : The production of monoclonal antibodies can be achieved by either in vivo or in vitro methods. The antibodies produced are highly sensitive and specific to the targeted antigen .
  • Results or Outcomes : The antibodies produced by this method are highly sensitive and specific to the targeted antigen. They are used in various fields of research such as toxicology, animal biotechnology, medicine, pharmacology, cell, and molecular biology .

2. Treatment of Multiple Sclerosis

  • Application Summary : Aminopterin is used in the treatment of multiple sclerosis (MS). Activated macrophages in the experimental model of MS express folate receptor-β (FR-β), which is targeted by a novel folate-aminopterin construct (EC2319) for treatment .
  • Methods of Application : Folate-aminopterin therapy reduces inflammation in acute myelin basic protein-induced EAE, but its effects on chronic forms are not known .
  • Results or Outcomes : EC2319 was well tolerated and attenuated inflammation and lesion development in a rat model of a chronic progressive form of MS. Human MS patients have FR-β-positive cells in chronically active plaques, which suggests that these results may have translational relevance .

3. Inclusion Complexes with Cucurbit

  • Application Summary : Aminopterin can form stable inclusion complexes with cucurbituril (CB), a macrocyclic compound. This complex formation can reduce the toxicity of Aminopterin to normal cells and improve its anticancer effect on cancer cells overexpressing spermine, such as the human colon cancer cell line HCT116 .
  • Methods of Application : The formation of the CB-Aminopterin complex was confirmed by UV-visible absorption spectra, fluorescence spectra, 1H NMR, and molecular modeling calculations in aqueous solution .
  • Results or Outcomes : The CB-Aminopterin complex can reduce the toxicity of Aminopterin to normal cells and improve its anticancer effect on cancer cells overexpressing spermine .

4. Anticancer and Anti-COVID-19 Agents

  • Application Summary : Aminopterin has been studied for its potential as an anticancer and anti-COVID-19 agent. It has been docked into DNA, αIIBβ3 and α5β1 integrins, human dihydrofolate reductase, main protease (Mpro) of SARS-CoV-2, and SARS-CoV-2/ACE2 complex receptor .
  • Methods of Application : The binding mechanisms of Aminopterin with the receptors were studied using molecular docking .
  • Results or Outcomes : The results of these studies could potentially shed light on the biological activity of Aminopterin as anticancer and anti-COVID-19 agents .

5. Treatment of Acute Lymphocytic Leukaemia and Other Cancers

  • Application Summary : Aminopterin has been widely used as a chemotherapeutic agent. Specific applications include either alone or in combination therapy for the treatment of acute lymphocytic leukaemia, choriocarcinoma, breast carcinoma, head and neck cancer, oat cell carcinoma, mycosis fungoides and osteogenic sarcoma .
  • Methods of Application : Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis .
  • Results or Outcomes : The use of Aminopterin in cancer treatment was supplanted in the 1950s by methotrexate due to the latter’s better therapeutic index .

6. Treatment of Psoriasis

  • Application Summary : Aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic clearing of lesions .
  • Results or Outcomes : During the period Aminopterin was marketed, the agent was used off-label to safely treat over 4,000 patients with psoriasis in the United States, producing dramatic clearing of lesions .

Safety And Hazards

Aminopterin is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1
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InChI Key

TVZGACDUOSZQKY-LBPRGKRZSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
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Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
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Molecular Formula

C19H20N8O5
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Related CAS

31823-54-8 (hydrochloride salt)
Record name Aminopterin
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DSSTOX Substance ID

DTXSID3022588
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Molecular Weight

440.4 g/mol
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Physical Description

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB]
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Solubility

3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/
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Vapor Pressure

2.3X10-19 mg Hg at 25 °C /Estimated/
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Mechanism of Action

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis., Antagonizes the utilization of folic acid by the body, an antimetabolite., Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/
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Product Name

Aminopterin

Color/Form

Orange-yellow powder

CAS RN

54-62-6
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Record name L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,400
Citations
JR Piper, GS McCaleb, JA Montgomery… - Journal of medicinal …, 1986 - ACS Publications
Evidence indicating that modifications atthe 5-and 10-positions of classical folic acid antimetabolites lead to compounds with favorable differential membrane transport in tumor vs. …
Number of citations: 146 pubs.acs.org
CA Nichol, AD Welch - Proceedings of the Society for …, 1950 - journals.sagepub.com
… aminopterin markedly reduced the amount of CF formed from PGA by the liver slices of PGA-deficient rats. Since aminopterin … obtained when aminopterin was aldded to the slices at the …
Number of citations: 209 journals.sagepub.com
A Srinivasan, AD Broom - The Journal of Organic Chemistry, 1981 - ACS Publications
… of cancer3 prompted the preparation of aminopterin analogues4 which included modifications in the … of aminopterin and folic acid having various isosteric substitutions at the 10 position. …
Number of citations: 46 pubs.acs.org
M Del Campo, K Kosaki, FC Bennett, KL Jones - Teratology, 1999 - Wiley Online Library
… aminopterin and its methyl derivative, methotrexate, have been associated with a unique pattern of malformation which we refer to as fetal aminopterin… Although aminopterin is no longer …
Number of citations: 103 onlinelibrary.wiley.com
S Farber, LK Diamond, RD Mercer… - … England Journal of …, 1948 - Mass Medical Soc
IT IS the purpose of this paper to record the results of clinical and hematologic studies on 5 children with acute leukemia treated by the intramuscular injection of a synthetic compound, 4…
Number of citations: 488 www.nejm.org
FM Sirotnak, JI DeGraw, DM Moccio… - Cancer chemotherapy …, 1984 - Springer
… -aminopterin. Two of these analogs showed therapeutic efficacy substantially greater than lO-deaza-aminopterin, … compound, lO-deazaaminopterin, and aminopterin, and slightly more …
Number of citations: 165 link.springer.com
IR Vlahov, F You, HKR Santhapuram, Y Wang… - Bioorganic & medicinal …, 2011 - Elsevier
… a poor therapeutic index, the clinical use of aminopterin was discontinued in favor of the safer … derivative of aminopterin: aminopterin hydrazide. Aminopterin and aminopterin hydrazide …
Number of citations: 32 www.sciencedirect.com
R Gubner, S August, V Ginsberg - American Journal of Medical …, 1951 - cabdirect.org
… a specific hormonal regulatory effect, aminopterin, which has a … aminopterin, and total doses of from 19 to 120 mg. In all … it is suggested that not only aminopterin, which experiment has …
Number of citations: 522 www.cabdirect.org
R GUBNER - AMA archives of dermatology and syphilology, 1951 - jamanetwork.com
… of "aminopterin." The patient observed a marked decrease in scaling of the lesions two days after starting treatment with "aminopterin." A decided fading of the skin lesions was evident …
Number of citations: 149 jamanetwork.com
MJ Osborn, M Freeman… - Proceedings of the …, 1958 - journals.sagepub.com
… acid antagonists, Aminopterin and Amethopterin. Values of 1 × 10 -9 M and 2.3 × 10 -9 M were obtained for the inhibitor constants (K I ) of Aminopterin and Amethopterin, respectively. …
Number of citations: 313 journals.sagepub.com

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